1-[(3,4-Dichlorophenyl)methyl]-2-methylindole-3-carbaldehyde
Description
1-[(3,4-Dichlorophenyl)methyl]-2-methylindole-3-carbaldehyde is a synthetic indole derivative characterized by a 3,4-dichlorophenylmethyl substituent at the indole’s 1-position, a methyl group at the 2-position, and a carbaldehyde functional group at the 3-position.
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-2-methylindole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO/c1-11-14(10-21)13-4-2-3-5-17(13)20(11)9-12-6-7-15(18)16(19)8-12/h2-8,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGOKNYVPSWVRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC(=C(C=C3)Cl)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501165133 | |
| Record name | 1-[(3,4-Dichlorophenyl)methyl]-2-methyl-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501165133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92407-88-0 | |
| Record name | 1-[(3,4-Dichlorophenyl)methyl]-2-methyl-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92407-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3,4-Dichlorophenyl)methyl]-2-methyl-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501165133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-Dichlorophenyl)methyl]-2-methylindole-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dichlorobenzyl chloride.
Formation of Indole Core: The 3,4-dichlorobenzyl chloride undergoes a reaction with 2-methylindole in the presence of a base such as potassium carbonate to form 1-[(3,4-dichlorophenyl)methyl]-2-methylindole.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(3,4-Dichlorophenyl)methyl]-2-methylindole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 3-position, due to the electron-rich nature of the indole nucleus.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-[(3,4-Dichlorophenyl)methyl]-2-methylindole-3-carboxylic acid.
Reduction: 1-[(3,4-Dichlorophenyl)methyl]-2-methylindole-3-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
1-[(3,4-Dichlorophenyl)methyl]-2-methylindole-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential antiviral, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand the interaction of indole derivatives with biological targets such as enzymes and receptors.
Material Science: Indole derivatives are explored for their potential use in organic electronics and as fluorescent probes.
Mechanism of Action
The mechanism of action of 1-[(3,4-Dichlorophenyl)methyl]-2-methylindole-3-carbaldehyde involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The dichlorophenyl group enhances the compound’s binding affinity and specificity. The carbaldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition of enzyme activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on core scaffolds, substituents, and biological activities. Below is a detailed analysis:
Indole-Based Derivatives
- 3b and 3c (Indole Derivatives) Structure: These compounds feature indole cores substituted with amino or halogen groups at positions 3 and 7 (e.g., 3-amino-7-chloroindole derivatives) . Comparison: Unlike 1-[(3,4-Dichlorophenyl)methyl]-2-methylindole-3-carbaldehyde, these derivatives lack the dichlorophenylmethyl group and carbaldehyde functionality. Their biological activity focuses on antimicrobial properties rather than receptor modulation . Key Data:
Piperazine and Piperidine Derivatives with 3,4-Dichlorophenyl Groups
- Compound III (1-[3,4-Dichlorophenyl]-4-[[p-isopropylphenyl][p-tolyl]methyl]-piperazine) Structure: A piperazine derivative with a 3,4-dichlorophenyl group and bulky aromatic substituents .
- BD 1008 and BD 1047
- Structure : N-[2-(3,4-dichlorophenyl)ethyl]-N-methylamine derivatives .
- Comparison : These sigma receptor ligands utilize a 3,4-dichlorophenyl ethylamine chain but lack the indole-carbaldehyde scaffold. Their neuropharmacological profiles (e.g., opioid modulation) highlight the dichlorophenyl group’s role in receptor affinity .
Urea and Pesticide Derivatives
- BTdCPU and NCPdCPU (Di-Substituted Ureas)
- Structure : 1,3-Diarylureas with 3,4-dichlorophenyl groups .
- Comparison : These urea derivatives exhibit growth inhibition in pathogens, leveraging the dichlorophenyl group’s hydrophobicity. The indole-carbaldehyde’s aldehyde group may confer distinct reactivity (e.g., Schiff base formation) absent in ureas .
- Linuron (3-(3,4-Dichlorophenyl)-1-methoxy-1-methylurea) Structure: A herbicide with a dichlorophenyl-methylurea backbone . Both share chlorine-enhanced lipophilicity but differ in metabolic stability .
Research Findings and Functional Insights
Role of the 3,4-Dichlorophenyl Group
- The 3,4-dichlorophenyl group enhances lipophilicity and π-π stacking interactions, critical for membrane penetration and receptor binding. This is observed in BD 1008 (sigma receptor affinity) and Compound III (anti-inflammatory activity) .
- In this compound, this group likely contributes to target selectivity, though specific receptor data are unavailable.
Carbaldehyde Reactivity
- The aldehyde group at the indole’s 3-position offers a site for covalent modifications (e.g., condensation reactions). Similar reactivity is exploited in antimicrobial indole derivatives .
- Compared to urea or piperazine analogs, the carbaldehyde may increase electrophilicity, influencing toxicity or metabolic pathways.
Structural-Activity Relationship (SAR) Trends
- Electron-Withdrawing Substituents : Chlorine atoms enhance stability and binding but may reduce solubility.
- Hybrid Scaffolds : Combining indole with dichlorophenyl groups (as in the target compound) merges aromaticity with halogen-driven bioactivity, a strategy seen in BD 1008 and SR142801 (a neurokinin antagonist) .
Biological Activity
Overview
1-[(3,4-Dichlorophenyl)methyl]-2-methylindole-3-carbaldehyde is a synthetic organic compound belonging to the indole family, which is characterized by its diverse biological activities. This compound features a dichlorophenyl group attached to an indole core, further substituted with a methyl group and a carbaldehyde group. Its unique structure positions it as an interesting subject for medicinal chemistry and biological studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The indole core can bind to various biological targets, modulating their activity. The presence of the dichlorophenyl group enhances binding affinity and specificity, while the carbaldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to irreversible inhibition of enzyme activity .
Biological Activities
This compound has been investigated for several biological activities:
- Anticancer Activity : Research indicates that this compound may serve as a precursor for the synthesis of bioactive molecules with potential anticancer properties. Studies have shown that derivatives of indole compounds exhibit significant cytotoxic effects against various cancer cell lines .
- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory activity, which is common among indole derivatives. This property is critical in developing therapeutic agents for inflammatory diseases .
- Antiviral Potential : Preliminary studies suggest that this compound could be explored for its antiviral properties, particularly in the context of viral infections where indole derivatives have shown promise.
Table 1: Biological Activity Data
| Compound | Cell Line | IC50 (μM) | Activity Description |
|---|---|---|---|
| This compound | H460 | 0.031 | Significant cytotoxicity observed |
| Analogues of Oncrasin-1 | T29Kt1 | >31.6 | Comparison to related compounds shows varying potency |
This table summarizes findings from various studies where the compound was tested against different cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing its potential effectiveness in anticancer applications.
Case Study: Antitumor Activity
In a study evaluating the antitumor effects of various indole derivatives, including this compound, it was found that modifications at specific positions on the indole ring significantly influenced potency. For instance, substituents at the 5-position or 6-position were well tolerated, while those at the 3-position showed enhanced activity against cancer cells .
Q & A
Q. What are the optimized synthetic routes for 1-[(3,4-Dichlorophenyl)methyl]-2-methylindole-3-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves nucleophilic substitution or Friedel-Crafts alkylation to introduce the 3,4-dichlorophenylmethyl group to the indole scaffold. For example, analogous syntheses of indole-3-carbaldehydes use K₂CO₃ as a base to facilitate nucleophilic reactions between halogenated intermediates and phenolic derivatives . Optimization includes:
- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.
- Solvent effects : Polar aprotic solvents like DMF or DMSO improve solubility of aromatic intermediates.
- Temperature control : Reactions often proceed at 80–100°C to balance kinetics and thermal stability of intermediates.
Characterization of intermediates via TLC or HPLC ensures reaction progression .
Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., coupling constants for dichlorophenyl protons and indole aldehyde protons). For example, indole C-3 aldehyde protons typically resonate at δ 9.8–10.2 ppm .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from chlorine atoms.
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in structural studies of related indole-carbaldehydes (e.g., 2-methyl-1-phenylsulfonyl-1H-indole-3-carbaldehyde) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as aromatic aldehydes may release volatile byproducts.
- Waste disposal : Segregate halogenated waste and consult institutional guidelines for hazardous chemical disposal, as outlined for structurally similar chlorinated indoles .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and bioactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the aldehyde group may act as an electrophile in Schiff base formation.
- Molecular Docking : Screen against target proteins (e.g., kinase enzymes) using software like AutoDock Vina. Beta-carboline hybrids with similar indole scaffolds have shown anticancer activity via kinase inhibition, suggesting a framework for docking studies .
Q. How can conflicting data from crystallography and NMR be resolved in structural analysis?
- Methodological Answer :
- Dynamic NMR : Detect conformational flexibility (e.g., rotamers of the dichlorophenylmethyl group) that may explain discrepancies between solid-state (X-ray) and solution-state (NMR) data.
- Variable-Temperature Studies : Perform NMR at low temperatures to "freeze" dynamic processes and match crystallographic observations .
Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound’s potential bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 3,4-dichlorophenyl with 4-fluorobenzyl) and compare bioactivity. For example, fluorinated indole derivatives exhibit enhanced metabolic stability in pharmacokinetic studies .
- In vitro Assays : Test cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., IC₅₀ determination) against cancer cell lines, referencing beta-carboline hybrids as a benchmark .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
